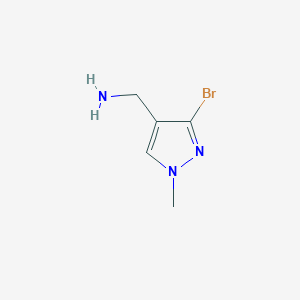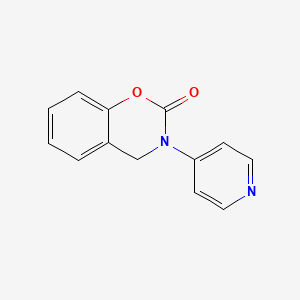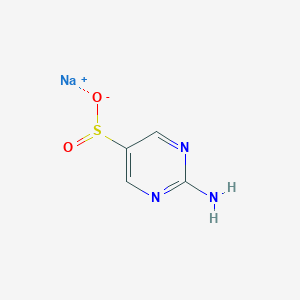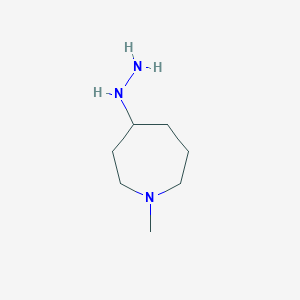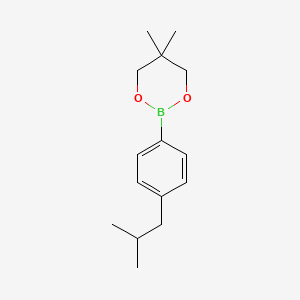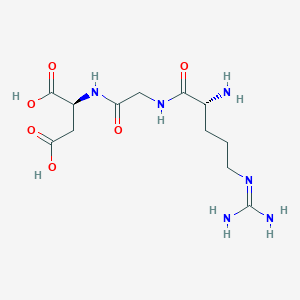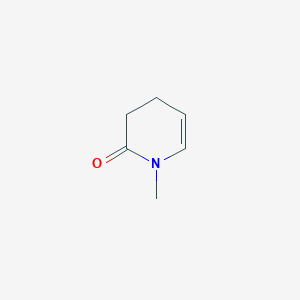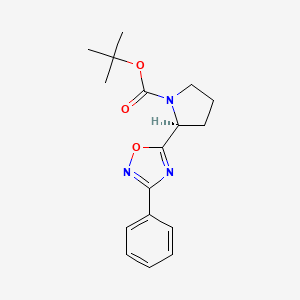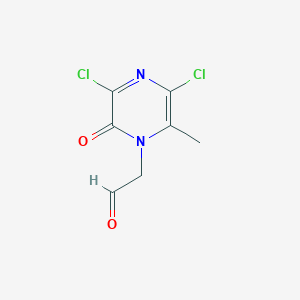
2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde is a synthetic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and as flavoring agents. This compound, in particular, is characterized by the presence of dichloro and methyl substituents on the pyrazine ring, which may influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors such as 2,3-diaminopyridine with a suitable aldehyde or ketone.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Oxidation: The final step involves the oxidation of the pyrazine ring to introduce the oxo group, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its biological activity.
Industry: As a precursor for agrochemicals or flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The presence of the dichloro and methyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dichloro-2-oxopyrazin-1(2H)-yl)acetaldehyde: Lacks the methyl group.
2-(3,5-Dichloro-6-methylpyrazin-1(2H)-yl)acetaldehyde: Lacks the oxo group.
2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)ethanol: Has a hydroxyl group instead of an aldehyde.
Uniqueness
The unique combination of dichloro, methyl, and oxo groups in 2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6Cl2N2O2 |
|---|---|
Peso molecular |
221.04 g/mol |
Nombre IUPAC |
2-(3,5-dichloro-2-methyl-6-oxopyrazin-1-yl)acetaldehyde |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-4-5(8)10-6(9)7(13)11(4)2-3-12/h3H,2H2,1H3 |
Clave InChI |
ALPUDMUWRUPFNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=O)N1CC=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



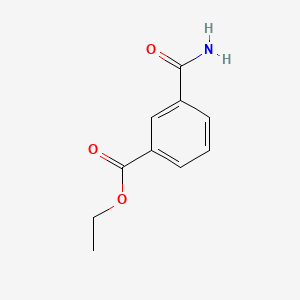


![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
